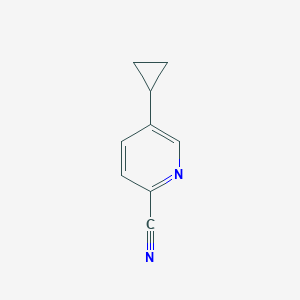
5-Bromo-6-chloropyrazin-2-amine
Übersicht
Beschreibung
5-Bromo-6-chloropyrazin-2-amine is a high-quality, versatile building block for the synthesis of a variety of chemical compounds . It is also a reagent used in organic chemistry for the conversion of alcohols to alkyl chlorides and bromides .
Synthesis Analysis
The synthesis of compound 10 started with the Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid (2) and 3-bromo-6-chloropyrazin-2-amine (1), affording intermediate (3) in 74% yield, and then protection of amine on pyrazine with di-tert-butyl dicarbonate gave the di-protected intermediate (4) in 60% yield .Molecular Structure Analysis
The molecular formula of 5-Bromo-6-chloropyrazin-2-amine is C4H3BrClN3 . The molecular weight is 208.44 g/mol . The SMILES string representation is Nc1cnc(Br)c(Cl)n1 .Chemical Reactions Analysis
5-Bromo-6-chloropyrazin-2-amine can be used in the conversion of alcohols to alkyl chlorides and bromides . In one reaction, it was added to a mixture at 0°C and the resulting mixture was allowed to stir at 140°C for 1 hour .Physical And Chemical Properties Analysis
5-Bromo-6-chloropyrazin-2-amine is a solid compound . Its molecular weight is 208.44 g/mol . The InChI key is CRVPQFAORCSDMH-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“5-Bromo-6-chloropyrazin-2-amine” is a high-quality, versatile building block for the synthesis of a variety of chemical compounds . It can be used as an intermediate for the preparation of various complex compounds .
Conversion of Alcohols
This compound is also a reagent used in organic chemistry for the conversion of alcohols to alkyl chlorides and bromides .
Pharmaceutical Applications
“5-Bromo-6-chloropyrazin-2-amine” has potential as a useful scaffold for the development of novel drugs . It can be used in the synthesis of pharmaceuticals or fine chemicals .
Treatment of Bacterial Infections
This compound has been shown to have potential for treating bacterial infections such as tuberculosis .
Research Chemicals
“5-Bromo-6-chloropyrazin-2-amine” has been shown to be an excellent starting material for the synthesis of research chemicals .
Specialty Chemicals
In addition to its use in research chemicals, “5-Bromo-6-chloropyrazin-2-amine” is also a valuable starting material for the synthesis of specialty chemicals .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s structurally similar compound, 2-amino-6-chloropyrazine, has been reported to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest .
Mode of Action
It’s known to be a versatile building block for the synthesis of various chemical compounds . It’s also used as a reagent in organic chemistry for the conversion of alcohols to alkyl chlorides and bromides .
Biochemical Pathways
Given its potential interaction with cdk2, it may influence thecell cycle regulation pathway .
Result of Action
If it indeed interacts with cdk2, it could potentially lead tocell cycle arrest .
Eigenschaften
IUPAC Name |
5-bromo-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVPQFAORCSDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592621 | |
| Record name | 5-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyrazin-2-amine | |
CAS RN |
173253-42-4 | |
| Record name | 5-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)




![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)




